2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine
Overview
Description
2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine is a complex organic compound belonging to the class of tetrahydro-β-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tricyclic ring system with an indole moiety, making it a significant molecule in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine is the c-Met kinase . This kinase plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
The interaction of This compound with its target, c-Met kinase, occurs primarily in the hydrophobic region . This interaction leads to the inhibition of c-Met, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of c-Met kinase by This compound affects various biochemical pathways. These pathways are primarily involved in cell proliferation and survival . The downstream effects of this inhibition are a decrease in cell proliferation and an increase in cell death .
Result of Action
The result of the action of This compound is a decrease in cell proliferation and an increase in cell death . This is due to the compound’s inhibitory effect on c-Met kinase, which plays a crucial role in these cellular processes .
Biochemical Analysis
Biochemical Properties
2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine plays a crucial role in biochemical reactions, particularly in the inhibition of cancer cell proliferation. This compound interacts with several enzymes and proteins, including c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The binding interaction between this compound and c-Met kinase occurs primarily in the hydrophobic region of the kinase active site, leading to the inhibition of its activity . Additionally, this compound has been shown to interact with other biomolecules, such as DNA and RNA, further contributing to its anti-cancer effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner . It has been observed to affect cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . This compound also impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active site of c-Met kinase, inhibiting its activity and downstream signaling pathways . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis . Additionally, this compound interacts with DNA and RNA, causing changes in gene expression and disrupting the normal function of cancer cells . The compound also affects the activity of other enzymes and proteins, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have demonstrated that this compound maintains its anti-cancer activity, with sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that this compound could be a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-cancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for therapeutic efficacy without adverse effects has been identified, providing valuable information for the development of safe and effective dosage regimens .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play critical roles in its metabolism . This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed and excreted through the kidneys . The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, contributing to its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound is efficiently taken up by cancer cells, where it accumulates and exerts its anti-cancer effects . The distribution of this compound within tissues is influenced by its interaction with plasma proteins and other binding partners . These interactions can affect the localization and accumulation of the compound, contributing to its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cancer cells . In the cytoplasm, it interacts with various enzymes and proteins, inhibiting their activity and disrupting cellular processes . In the nucleus, this compound binds to DNA and RNA, causing changes in gene expression and affecting the function of transcription factors . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydro-β-carboline frameworks. This reaction involves the condensation of tryptamine or its derivatives with an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A closely related compound with similar biological activities.
1-Substituted-tetrahydro-β-carbolines: These compounds also exhibit significant pharmacological properties and are used in various therapeutic applications.
Uniqueness
2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(2-methylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-10(2)8-18-6-5-15-13(9-18)12-7-11(16)3-4-14(12)17-15/h3-4,7,10,17H,5-6,8-9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONYBNLBQLQHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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